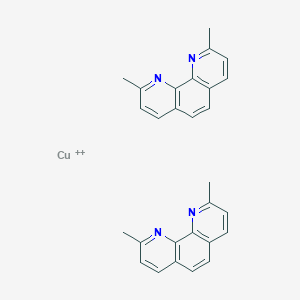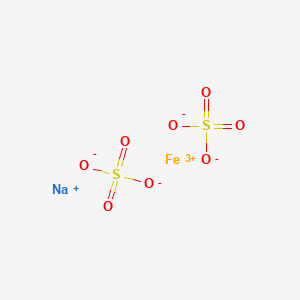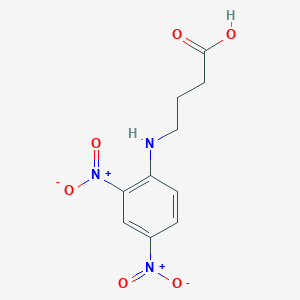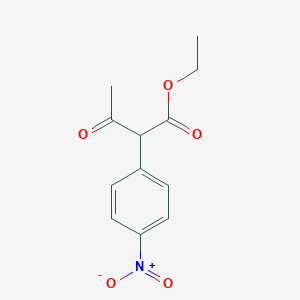
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a chemical compound that belongs to the family of β-keto esters. It is commonly used in the synthesis of various organic compounds due to its versatile nature. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction results in the formation of a covalent bond between the compound and the nucleophile.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate. However, it has been reported to exhibit antimicrobial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in lab experiments include its versatility in the synthesis of various organic compounds, its low toxicity, and its relatively low cost. However, its limitations include its limited solubility in polar solvents and its sensitivity to moisture.
Orientations Futures
There are various future directions for the use of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in scientific research. One potential application is in the synthesis of novel β-keto esters with improved properties for use in medicinal chemistry and materials science. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate can be synthesized by the reaction between ethyl acetoacetate and 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate has various applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as β-keto esters, β-diketones, and β-lactones. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.
Propriétés
Numéro CAS |
10565-18-1 |
|---|---|
Nom du produit |
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3 |
Clé InChI |
CWLKTUNTDCJRIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



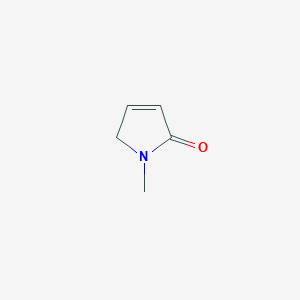
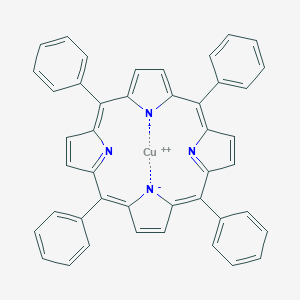
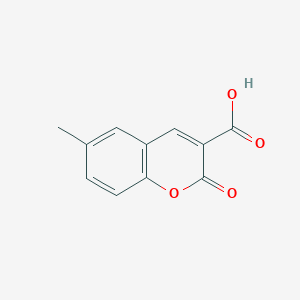
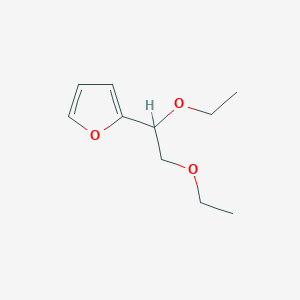
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
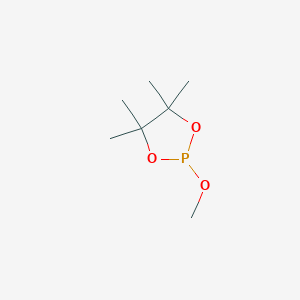

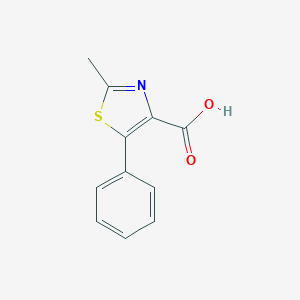
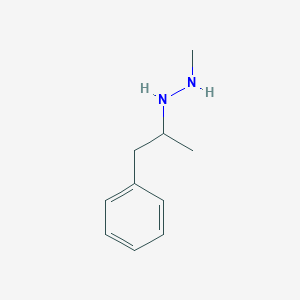
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

